5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(Pyridin-3-yl)spiro[23]hexane-5-carboxylic acid is a compound characterized by a spirocyclic structure, which includes a pyridine ring attached to a hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid typically involves the cycloaddition of appropriate precursors. One common method includes the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on the exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spirocyclic structure and the presence of a pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-pyridin-3-ylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-10(15)12(7-11(8-12)3-4-11)9-2-1-5-13-6-9/h1-2,5-6H,3-4,7-8H2,(H,14,15) |
InChI Key |
NQEISPFLRQMNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
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